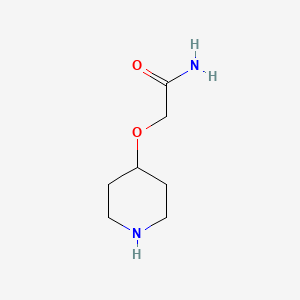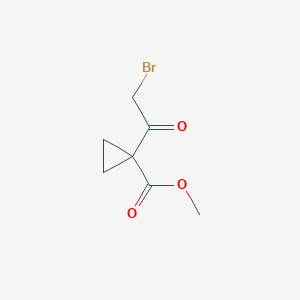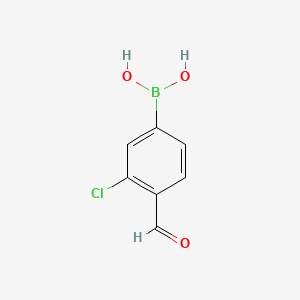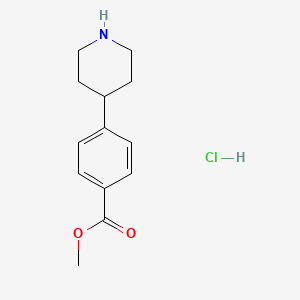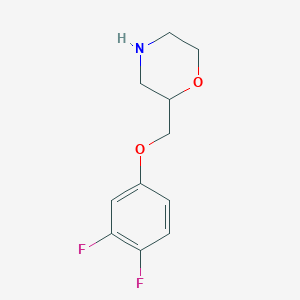
2-(3,4-Difluorophenoxymethyl)morpholine
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(3,4-Difluorophenoxymethyl)morpholine is a chemical compound that has been utilized in various scientific research applications. Although direct references to this exact compound are scarce, research involving related morpholine derivatives and difluorophenyl groups provides insights into the potential applications and significance of such compounds in scientific research. Below are summarized applications based on the findings from related research efforts.
Applications in Luminescent Materials and Data Security
Research into heteroleptic cationic Ir(III) complexes, which include difluorophenyl groups, highlights applications in developing materials with unique photophysical properties such as dual-emission, aggregation-induced emission, and mechanoluminescence. These materials have potential uses in data security protection and the design of smart luminescent materials, indicating a broader relevance of difluorophenyl derivatives in creating advanced functional materials for technological applications (Song et al., 2016).
Advancements in Drug Synthesis
The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors involves complex organic synthesis routes where morpholine and its derivatives serve as crucial intermediates. This showcases the compound's significance in the synthesis of therapeutics, specifically highlighting the role of morpholine derivatives in developing drugs targeting cancer and other diseases (Aristegui et al., 2006).
Innovations in Fluorination Chemistry
The development of novel fluorination reagents, such as morpholinodifluorosulfinium salts, demonstrates the importance of morpholine derivatives in synthetic chemistry. These reagents offer enhanced thermal stability and ease of handling, enabling selective fluorination processes critical in pharmaceutical and agrochemical manufacturing (L’Heureux et al., 2010).
Applications in Organometallic Chemistry and Catalysis
The use of morpholine derivatives in forming complexes with palladium(II) and mercury(II) highlights their utility in organometallic chemistry. These complexes can be pivotal in catalytic processes, further underscoring the versatility of morpholine derivatives in facilitating various chemical transformations (Singh et al., 2000).
Propriétés
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGZLYHSKGFEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




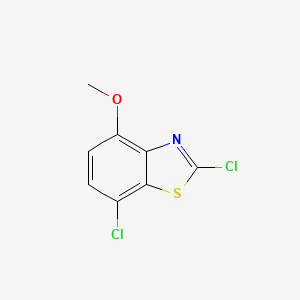

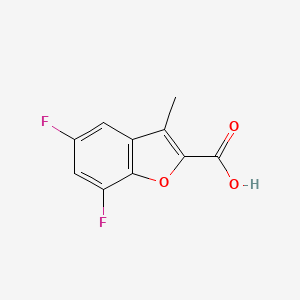
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

